An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocyclic Core
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive core for the design of small molecule therapeutics targeting a range of biological entities. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning pharmacological applications of the hydrochloride salt of this pyrazolopyridine core, with a focus on its utility in drug discovery. While much of the existing literature focuses on its derivatives, this document will also extrapolate and infer the properties and potential of the parent compound.
Physicochemical Properties
The fundamental properties of the parent compound, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, are summarized below. The hydrochloride salt is expected to exhibit increased aqueous solubility and crystallinity, which are advantageous properties for pharmaceutical development.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-pyrazolo[4,5-c]pyridine | |
| CAS Number | 410544-19-3 |
Note: The properties of the hydrochloride salt will differ, particularly in terms of molecular weight and solubility.
Synthesis and Chemical Elucidation
While a definitive, detailed, and publicly available protocol for the direct synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is not readily found in the surveyed literature, a plausible and efficient synthetic strategy can be devised based on established methodologies for related pyrazolopyridine systems. A common and effective approach involves the cyclocondensation of a suitably functionalized piperidine derivative with a hydrazine source.
Proposed Synthetic Pathway
A logical and experimentally feasible route commences with a protected piperidin-4-one, which is first functionalized at the 3-position to introduce a reactive carbonyl group. This intermediate can then undergo cyclization with hydrazine to form the pyrazole ring fused to the piperidine core. Subsequent deprotection and salt formation would yield the desired product.
Caption: Proposed synthetic workflow for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.
Key Experimental Considerations:
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Choice of Protecting Group: The selection of a suitable nitrogen protecting group for the piperidine ring is crucial. It must be stable to the formylation/acylation and cyclization conditions, yet readily cleavable in the final step. Common choices include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
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Cyclization Conditions: The reaction of the β-dicarbonyl equivalent with hydrazine is typically carried out in a protic solvent like ethanol or acetic acid, often with heating. The regioselectivity of this cyclization is a key consideration, and careful control of reaction conditions may be necessary to favor the desired [4,3-c] isomer.
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Purification and Characterization: Purification of the final product would likely involve recrystallization to obtain the hydrochloride salt in high purity. Comprehensive characterization would necessitate a suite of analytical techniques, including ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and infrared spectroscopy to identify key functional groups.
Pharmacological Significance and Therapeutic Applications
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold serves as a versatile template for the development of potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases.[1] The majority of the reported biological activities are associated with substituted derivatives of this core structure.
Inhibition of c-Met Kinase for Cancer Therapy
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[2] One notable derivative demonstrated an impressive inhibitory activity of 68 nM against c-Met and significant cellular potency against MKN45 and EBC-1 cancer cell lines.[2]
Mechanism of Action: These derivatives are thought to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Caption: Simplified diagram of c-Met kinase inhibition by pyrazolopyridine derivatives.
Inhibition of RIP1 Kinase for Inflammatory Diseases
Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death that is implicated in the pathogenesis of various inflammatory diseases.
Derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been identified as a novel class of potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[1][3] One optimized compound significantly suppressed necroptotic cell death in both mouse and human cells and showed efficacy in a mouse model of multiple sclerosis.[3]
Mechanism of Action: These compounds likely bind to the kinase domain of RIP1, preventing its autophosphorylation and the subsequent recruitment and activation of downstream effectors of the necroptotic pathway.
Other Potential Therapeutic Areas
The versatile nature of the pyrazolopyridine scaffold suggests its potential utility in a broader range of therapeutic areas. The core structure is a valuable starting point for the design of inhibitors for other kinases and enzymes, as well as modulators of various receptors.[1][4] Its application as an intermediate in the synthesis of biologically active molecules for central nervous system disorders and cardiovascular diseases is also an area of active research.[1][4]
Structure-Activity Relationships (SAR)
While a comprehensive SAR study of the unsubstituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is not yet available, analysis of the existing literature on its derivatives provides valuable insights for future drug design efforts.
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Substitution at the N1 and N2 positions of the pyrazole ring: These positions are often targeted for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
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Substitution on the piperidine ring: Modifications at the N5 position can be used to introduce functionalities that interact with specific residues in the target protein or to attach solubilizing groups.
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Introduction of functional groups at the C3 position: This position can be derivatized to explore interactions with different regions of the target's binding pocket.
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride represents a promising and privileged scaffold in modern drug discovery. Its synthetic tractability and the demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore its potential for the development of novel therapeutics for cancer, inflammatory diseases, and other indications.
Future research should focus on the development and publication of a robust and scalable synthesis of the parent hydrochloride salt, along with its comprehensive spectroscopic and crystallographic characterization. Further exploration of the structure-activity relationships of this core scaffold will undoubtedly lead to the discovery of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The continued investigation of this versatile heterocyclic system is poised to make significant contributions to the field of medicinal chemistry.
References
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PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. [Link]
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Yuan, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1019-1030. [Link]
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Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]
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Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
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